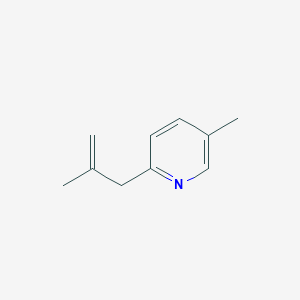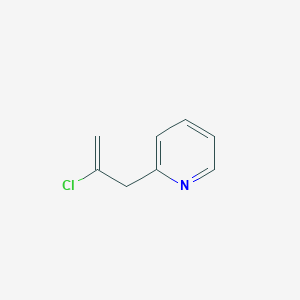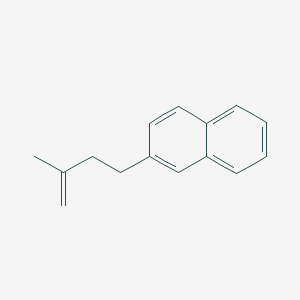![molecular formula C12H14O2 B3314638 3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene CAS No. 951887-66-4](/img/structure/B3314638.png)
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene
Übersicht
Beschreibung
“3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene” is a chemical compound with the molecular weight of 190.24 . Its IUPAC name is 6-(2-methyl-2-propenyl)-2,3-dihydro-1,4-benzodioxine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c1-9(2)7-10-3-4-11-12(8-10)14-6-5-13-11/h3-4,8H,1,5-7H2,2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.24 . Its density is not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Industrial Applications
PEDOT has been used in various industrial applications due to its satisfactory conductivity and good transparency . Its easy processability and low price make it a cost-effective solution for many industrial needs.
Biomedical Applications
PEDOT has found extensive use in the biomedical field. It’s biocompatible and has been researched for use as nano-bio interfaces for medical applications such as nucleic acid detection, controlled release of neuron growth factor, and guided cell growth .
Drug Delivery Systems
The biocompatibility and conductivity of PEDOT make it an excellent material for drug delivery systems . It can be used to create devices that can deliver drugs in a controlled manner.
Bioactuators Construction
PEDOT’s unique properties have made it a popular choice for the construction of bioactuators . These devices can mimic natural muscle movement and are used in various biomedical applications.
Tissue Engineering
PEDOT has been used in tissue engineering due to its biocompatibility and conductivity . It can be used to create scaffolds that support cell growth and tissue regeneration.
Photovoltaic Devices
The good electrochromic properties and high electrical conductivity of PEDOT make it a suitable material for use in photovoltaic devices .
Biosensor Applications
PEDOT has been used in the construction of biosensors due to its high conductivity and biocompatibility . These sensors can detect biological signals and are used in various medical and environmental monitoring applications.
Batteries and Supercapacitors
PEDOT has been used in the construction of batteries and supercapacitors . Its high conductivity and chemical stability make it an excellent material for these energy storage devices.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-methylprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-10-3-4-11-12(8-10)14-6-5-13-11/h3-4,8H,1,5-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGXCXJRDMHEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209496 | |
| Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Ethylenedioxy)phenyl]-2-methyl-1-propene | |
CAS RN |
951887-66-4 | |
| Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-6-(2-methyl-2-propen-1-yl)-1,4-benzodioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701209496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Chloro-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314630.png)
![2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene](/img/structure/B3314631.png)
![2-Chloro-3-[(3,4-Methylenedioxy)phenyl]-1-propene](/img/structure/B3314640.png)
